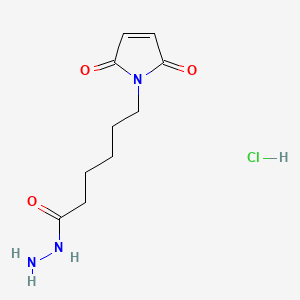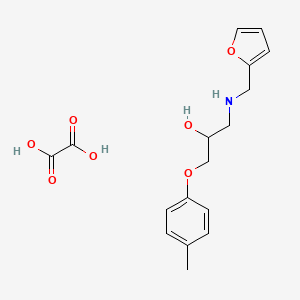
6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide hydrochloride” is a chemical compound with the CAS Number: 175290-73-0. It has a molecular weight of 261.71 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15N3O3.ClH/c11-12-8(14)4-2-1-3-7-13-9(15)5-6-10(13)16;/h5-6H,1-4,7,11H2,(H,12,14);1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . More detailed physical and chemical properties might be available in specialized chemical databases .Applications De Recherche Scientifique
Synthesis and Applications in Chemistry
- Efficient Synthesis for Chemoselective Conjugation : An efficient synthesis method was developed for a heterobifunctional coupling agent involving 6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide hydrochloride. This method is critical for chemoselective conjugation of proteins and enzymes (Reddy et al., 2005).
- Exploring Antibactericidal and Antinociceptive Leads : Research into the synthesis of a new series of imidosulfonylhydrazones, which include derivatives of this compound, indicates potential for antibactericidal and antinociceptive applications (Silva et al., 2006).
Biomedical Research
- Prodrug Development for Antitumor Applications : A study utilized the compound in the synthesis of cisplatin-based Pt(IV) complexes, acting as antitumor prodrugs. This research highlights its role in improving in vivo activity through drug targeting and delivery strategies (Gabano et al., 2019).
- Photoluminescent Conjugated Polymers : Research involving π-conjugated polymers and copolymers containing this compound indicates its utility in electronic applications due to its photoluminescent properties (Beyerlein & Tieke, 2000).
Material Science and Engineering
- Organotin(IV) Complexes for Biological Applications : A study on the synthesis and characterization of organotin(IV) complexes of the compound demonstrates its potential in various biological applications, including tests against different bacteria and fungi (Shahid et al., 2005).
- Electropolymerization Using Low Oxidation Potential Monomers : The use of derivatized bis(pyrrol-2-yl) arylenes, including this compound, in electropolymerization showcases its role in producing stable, electrically conducting forms due to low oxidation potentials (Sotzing et al., 1996).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H332, H335 . These codes refer to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Propriétés
IUPAC Name |
6-(2,5-dioxopyrrol-1-yl)hexanehydrazide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3.ClH/c11-12-8(14)4-2-1-3-7-13-9(15)5-6-10(13)16;/h5-6H,1-4,7,11H2,(H,12,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJCOTAARZHJEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCC(=O)NN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175290-73-0 |
Source


|
| Record name | E-Maleimidocaproic acid hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide](/img/structure/B2628946.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[8-(difluoromethoxy)-1,2,3,4-tetrahydroquinolin-1-yl]acetamide](/img/structure/B2628947.png)

![4-(methoxymethyl)-1-{1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2628953.png)




![(Z)-2-((5-methylfuran-2-yl)methylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2628960.png)

![2-Chloro-N-[[4-(trifluoromethyl)thiophen-2-yl]methyl]propanamide](/img/structure/B2628962.png)
